molecular formula C20H16Cl2N4O B2708600 1,1'-(4-Chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol CAS No. 114658-03-6

1,1'-(4-Chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol

Cat. No.: B2708600
CAS No.: 114658-03-6
M. Wt: 399.28
InChI Key: HUHCPQJSXDMLKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-(4-Chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol is a useful research compound. Its molecular formula is C20H16Cl2N4O and its molecular weight is 399.28. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Reactivity

  • The study by Quiroga et al. (1998) describes the synthesis of tricyclic pyrazolo[3,4-b]quinolin-5-ones, demonstrating the potential of pyrazole derivatives in the synthesis of complex organic structures, which could have implications for pharmaceuticals and materials science (Quiroga et al., 1998).

Supramolecular Chemistry

  • Shujah et al. (2013) explored the synthesis, characterization, and bioactivity of diorganotin(IV) Schiff bases, revealing the role of steric factors in determining the molecular geometry and the importance of supramolecular interactions in generating complex structures with potential applications in materials science and bioactive compounds (Shujah et al., 2013).

Photochemistry

  • Protti et al. (2004) investigated the photochemistry of chlorophenols, providing insights into the generation and reactivity of phenyl cations. This research has implications for understanding the mechanisms of photodegradation and the design of light-responsive materials (Protti et al., 2004).

Environmental Science

  • Li et al. (2020) focused on the degradation of 4-chloro-3,5-dimethylphenol by UV and persulfate processes, offering insights into advanced oxidation processes for water treatment and the role of reactive species in environmental remediation (Li et al., 2020).

Mechanism of Action

Properties

IUPAC Name

2-(4-chlorophenyl)-4-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N4O/c1-12-11-18(25(23-12)16-7-3-14(21)4-8-16)19-13(2)24-26(20(19)27)17-9-5-15(22)6-10-17/h3-11,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJBHCHZOXMQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=C(NN(C2=O)C3=CC=C(C=C3)Cl)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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